
2-Methoxy-6-(prop-1-en-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(prop-1-en-2-yl)naphthalene is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, featuring a methoxy group at the second position and a prop-1-en-2-yl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene typically involves the alkylation of 2-methoxynaphthalene with an appropriate alkylating agent. One common method is the reaction of 2-methoxynaphthalene with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated and nitrated naphthalene derivatives
Applications De Recherche Scientifique
2-Methoxy-6-(prop-1-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of the prop-1-en-2-yl group, leading to different chemical properties and applications.
Uniqueness
2-Methoxy-6-(prop-1-en-2-yl)naphthalene is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
34352-92-6 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-methoxy-6-prop-1-en-2-ylnaphthalene |
InChI |
InChI=1S/C14H14O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-9H,1H2,2-3H3 |
Clé InChI |
RQCAOSNEXWLSCC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl ((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)methyl)carbamate](/img/structure/B8803258.png)
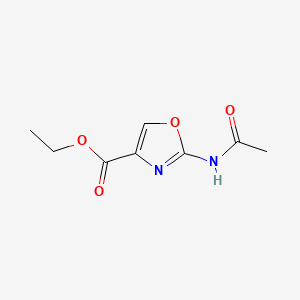
![Tert-butyl 6-bromo-2-methyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B8803275.png)
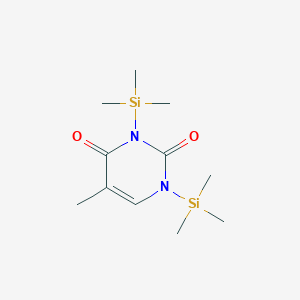
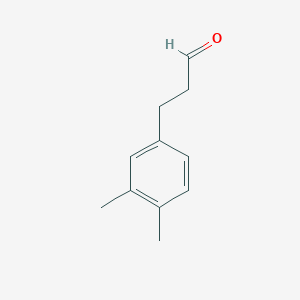
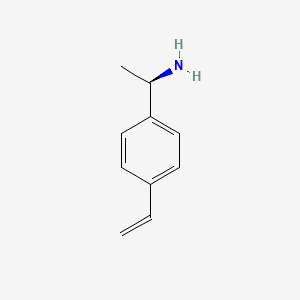

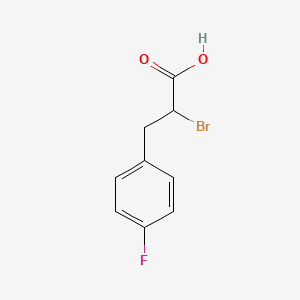
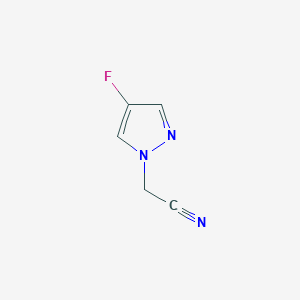

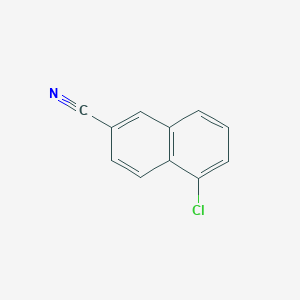
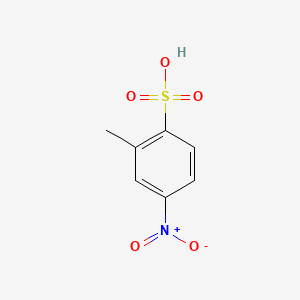

![N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B8803360.png)
